molecular formula C13H13Cl2N3O3 B563006 Iprodione-d5 CAS No. 1215631-57-4

Iprodione-d5

Cat. No.: B563006
CAS No.: 1215631-57-4
M. Wt: 335.196
InChI Key: ONUFESLQCSAYKA-VVHGGLIRSA-N
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Description

Iprodione-d5 is a deuterium-labeled derivative of Iprodione, a dicarboximide fungicide. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Iprodione. The deuterium labeling allows for precise tracking and quantification in various biological and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iprodione-d5 involves the incorporation of deuterium atoms into the Iprodione molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route may vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is typically carried out under stringent quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions: Iprodione-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of reactive oxygen species, while substitution reactions can yield a variety of deuterated derivatives .

Scientific Research Applications

Iprodione-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Iprodione-d5 exerts its effects through the production of reactive oxygen species, which cause oxidative damage to fungal cells. The compound targets various molecular pathways, including the disruption of cellular respiration and membrane integrity. This leads to the inhibition of fungal growth and eventual cell death .

Comparison with Similar Compounds

Uniqueness: Iprodione-d5 is unique due to its deuterium labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of the compound’s distribution and metabolism is crucial .

Properties

CAS No.

1215631-57-4

Molecular Formula

C13H13Cl2N3O3

Molecular Weight

335.196

IUPAC Name

5,5-dideuterio-3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide

InChI

InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20)/i3D,4D,5D,6D2

InChI Key

ONUFESLQCSAYKA-VVHGGLIRSA-N

SMILES

CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

Synonyms

3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide-d5;  Chipco 26019-d5;  Glycophen-d5;  Glycophene-d5;  Iprodial-d5;  Kidan-d5;  Promidione-d5;  RP-26019-d5;  ROP-500F-d5;  Rovral-d5;  Verisan-d5;  Xiuan-d5; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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